molecular formula C5H9N B1337696 3-Methylenecyclobutanamine CAS No. 100114-49-6

3-Methylenecyclobutanamine

Cat. No.: B1337696
CAS No.: 100114-49-6
M. Wt: 83.13 g/mol
InChI Key: CCDBTPTWKSVCET-UHFFFAOYSA-N
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Description

3-Methylenecyclobutanamine: is an organic compound with the molecular formula C5H9N It features a cyclobutane ring with a methylene group and an amine group attached

Scientific Research Applications

3-Methylenecyclobutanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

Safety data sheets indicate that 3-Methylenecyclobutanamine hydrochloride should be handled with care. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. If swallowed or if it comes into contact with the eyes, medical advice should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with ammonia or primary amines in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methylenecyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclobutylamines.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutylamines.

Mechanism of Action

The mechanism of action of 3-Methylenecyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methylene group can participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the methylene group, resulting in different chemical reactivity.

    3-Methylcyclobutanamine: Has a methyl group instead of a methylene group, affecting its steric and electronic properties.

    Cyclobutanone: The ketone analog, which undergoes different types of reactions compared to the amine.

Uniqueness: 3-Methylenecyclobutanamine is unique due to the presence of both a methylene group and an amine group on the cyclobutane ring

Properties

IUPAC Name

3-methylidenecyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBTPTWKSVCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454880
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100114-49-6
Record name 3-Methylenecyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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